

A Technical Guide to 4-Nitrocyclohex-1-ene: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrocyclohex-1-ene

Cat. No.: B15490614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrocyclohex-1-ene**, a versatile nitro-olefin with significant potential in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its biological activities, with a focus on its role as a modulator of key signaling pathways relevant to disease.

Chemical Identity and Properties

4-Nitrocyclohex-1-ene is a cyclic nitroalkene that serves as a valuable intermediate in various chemical transformations. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2562-37-0	
Molecular Formula	C ₆ H ₉ NO ₂	
Molecular Weight	127.14 g/mol	
Appearance	Colorless to pale yellow liquid	
IUPAC Name	4-Nitrocyclohex-1-ene	

Synthesis of 4-Nitrocyclohex-1-ene

The synthesis of **4-Nitrocyclohex-1-ene** can be achieved through the nitration of cyclohexene. A common method involves the use of a nitrating agent generated *in situ* from nitric acid and acetic anhydride.

Experimental Protocol: Synthesis via Nitration with Nitric Acid and Acetic Anhydride

This protocol is adapted from established procedures for the nitration of alkenes.

Materials:

- Cyclohexene
- Acetic anhydride
- Fuming nitric acid (d=1.52 g/mL)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of cyclohexene (1 equivalent) in acetic anhydride (5 equivalents) is prepared and cooled to 0°C in an ice bath.

- A solution of fuming nitric acid (1.5 equivalents) in acetic anhydride (2 equivalents) is prepared separately and cooled to 0°C.
- The cold nitric acid solution is added dropwise to the stirred cyclohexene solution over a period of 30-60 minutes, maintaining the reaction temperature at 0°C.
- After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours.
- The reaction is quenched by the slow addition of ice-cold water.
- The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with dichloromethane.
- The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification of the crude **4-Nitrocyclohex-1-ene** is achieved by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

Chemical Reactivity and Experimental Protocols

As a nitro-olefin, **4-Nitrocyclohex-1-ene** is a potent Michael acceptor and can undergo various chemical transformations, making it a valuable building block in organic synthesis.

Michael Addition of Amines

The electron-withdrawing nitro group activates the double bond for nucleophilic attack.

Materials:

- **4-Nitrocyclohex-1-ene**
- Piperidine
- Ethanol

- Round-bottom flask
- Magnetic stirrer

Procedure:

- To a solution of **4-Nitrocyclohex-1-ene** (1 equivalent) in ethanol at room temperature, piperidine (1.1 equivalents) is added dropwise with stirring.
- The reaction mixture is stirred at room temperature for 24 hours.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding Michael adduct.

Chemosselective Hydrogenation

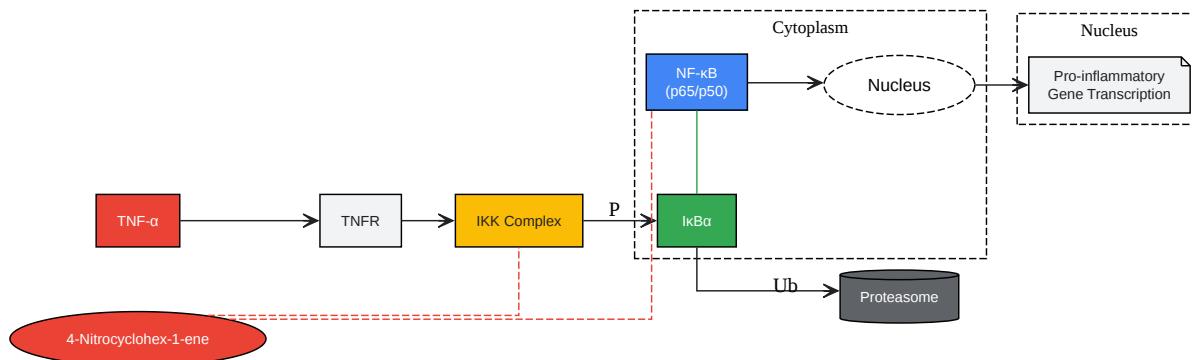
The nitro group can be selectively reduced to an amine, providing access to valuable amino-functionalized cyclohexanes.

Materials:

- **4-Nitrocyclohex-1-ene**
- Palladium on carbon (10% Pd/C)
- Methanol
- Hydrogen gas supply
- Parr hydrogenation apparatus or similar

Procedure:

- **4-Nitrocyclohex-1-ene** (1 equivalent) is dissolved in methanol in a pressure vessel.
- A catalytic amount of 10% Pd/C (e.g., 5 mol%) is added to the solution.

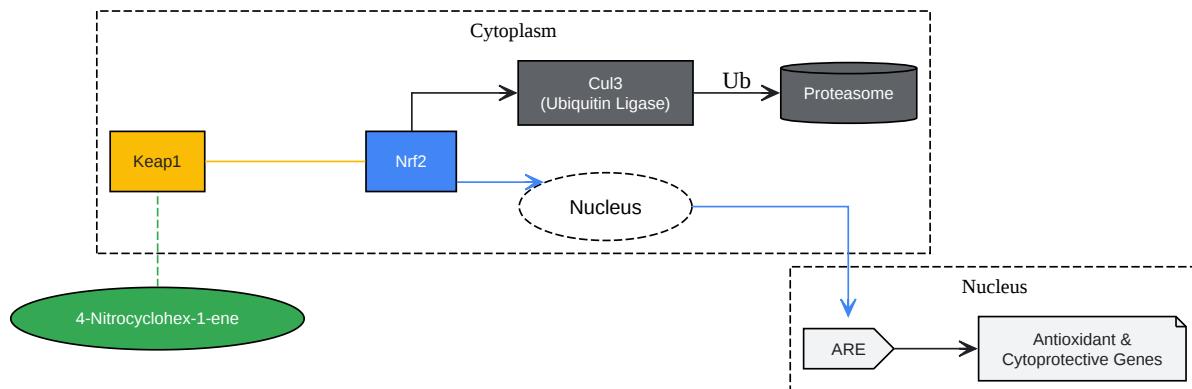

- The vessel is sealed and purged with hydrogen gas.
- The reaction is stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
- The reaction mixture is filtered through a pad of Celite to remove the catalyst.
- The filtrate is concentrated under reduced pressure to yield the crude 4-aminocyclohexanone, which can be further purified by crystallization or chromatography.

Relevance in Drug Development and Signaling Pathways

Nitroalkenes, including **4-Nitrocyclohex-1-ene**, have garnered significant interest in drug development due to their ability to modulate key signaling pathways involved in inflammation and cancer. This activity is primarily attributed to their electrophilic nature, allowing them to react with nucleophilic residues (such as cysteine) on proteins, thereby altering their function.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Aberrant NF-κB signaling is implicated in numerous chronic inflammatory diseases and cancers. Nitroalkenes can inhibit this pathway by targeting critical cysteine residues on components of the IκB kinase (IKK) complex or on NF-κB proteins themselves, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB pathway by **4-Nitrocyclohex-1-ene**.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Electrophilic compounds like nitroalkenes can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes.

[Click to download full resolution via product page](#)

Caption: Activation of the Nrf2 pathway by **4-Nitrocyclohex-1-ene**.

Conclusion

4-Nitrocyclohex-1-ene is a valuable chemical entity with significant potential for both synthetic and medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, while its ability to modulate critical signaling pathways like NF-κB and Nrf2 positions it as a promising scaffold for the development of novel therapeutics for a range of diseases, including chronic inflammatory disorders and cancer. Further investigation into the specific biological targets and mechanisms of action of **4-Nitrocyclohex-1-ene** and its derivatives is warranted to fully realize its therapeutic potential.

- To cite this document: BenchChem. [A Technical Guide to 4-Nitrocyclohex-1-ene: Synthesis, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15490614#cas-number-and-molecular-formula-of-4-nitrocyclohex-1-ene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com